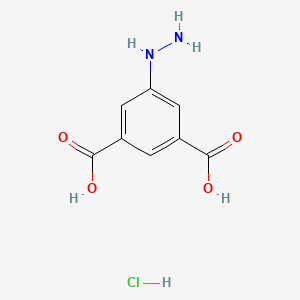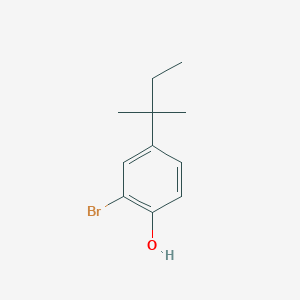
5-氨基-1,3-二甲基-10H-吖啶-9-酮
描述
5-Amino-1,3-dimethyl-10H-acridin-9-one is a chemical compound with the molecular formula C15H14N2O. It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
5-Amino-1,3-dimethyl-10H-acridin-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, and its potential as a fluorescent probe.
生化分析
Biochemical Properties
5-Amino-1,3-dimethyl-10H-acridin-9-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence and photophysical properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s unique sp2-hybridization of the nitrogen atom in the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity, which suppresses conformation relaxation and enhances its interaction with biomolecules . These interactions are essential for its role in thermally activated delayed fluorescence (TADF) materials, where it optimizes radiation processes and reverse intersystem crossing (RISC) rates .
Cellular Effects
5-Amino-1,3-dimethyl-10H-acridin-9-one has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s high fluorescence quantum yield and short TADF lifetime make it a valuable tool for studying cellular dynamics and interactions. Additionally, its ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of 5-Amino-1,3-dimethyl-10H-acridin-9-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s orthogonal and highly rigid conformation restricts intramolecular relaxation, resulting in narrow full widths at half maximum and efficient energy transfer processes. These properties enable the compound to act as an effective modulator of biochemical reactions, influencing enzyme activity and gene expression through its interactions with specific biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1,3-dimethyl-10H-acridin-9-one change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its molecular structure, which provides resistance to degradation under various conditions. Long-term studies have shown that the compound maintains its fluorescence properties and continues to affect cellular processes over extended periods, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of 5-Amino-1,3-dimethyl-10H-acridin-9-one vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in experimental settings to achieve desired outcomes without causing harm.
Metabolic Pathways
5-Amino-1,3-dimethyl-10H-acridin-9-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can alter metabolic processes, leading to changes in the production and utilization of metabolites
Transport and Distribution
The transport and distribution of 5-Amino-1,3-dimethyl-10H-acridin-9-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies and ensuring its effective delivery to target sites.
Subcellular Localization
5-Amino-1,3-dimethyl-10H-acridin-9-one exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound’s localization to particular compartments or organelles can affect its activity and function, providing insights into its role in cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-dimethyl-10H-acridin-9-one typically involves the reaction of 1,3-dimethylacridin-9-one with an amine source under specific conditions. One common method includes the use of a nitration reaction followed by reduction to introduce the amino group at the 5-position of the acridine ring. The reaction conditions often involve the use of strong acids and reducing agents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-1,3-dimethyl-10H-acridin-9-one may involve large-scale nitration and reduction processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
5-Amino-1,3-dimethyl-10H-acridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amino group or other functional groups on the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
作用机制
The mechanism of action of 5-Amino-1,3-dimethyl-10H-acridin-9-one involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and affecting the function of enzymes involved in DNA replication and repair. This intercalation is driven by π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix .
相似化合物的比较
Similar Compounds
Acridine: The parent compound of 5-Amino-1,3-dimethyl-10H-acridin-9-one, known for its wide range of biological activities.
9-Aminoacridine: Another derivative with significant anti-tumor properties.
Acriflavine: A well-known acridine derivative used as an antiseptic and in cancer research.
Uniqueness
5-Amino-1,3-dimethyl-10H-acridin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential use in TADF materials highlight its versatility and importance in scientific research.
属性
IUPAC Name |
5-amino-1,3-dimethyl-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-8-6-9(2)13-12(7-8)17-14-10(15(13)18)4-3-5-11(14)16/h3-7H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYYNITOOQBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC3=C(C2=O)C=CC=C3N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587518 | |
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-56-1 | |
| Record name | 5-Amino-1,3-dimethylacridin-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















